molecular formula C17H21N3O3S3 B11096158 Propan-2-yl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Propan-2-yl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11096158
M. Wt: 411.6 g/mol
InChI Key: GOCGIBIELVGOCS-UHFFFAOYSA-N
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Description

Propan-2-yl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a thiadiazole moiety. Its structure integrates a 4,5,6,7-tetrahydro-1-benzothiophene scaffold, a 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl group, and an isopropyl ester. This compound is of interest in medicinal chemistry due to its structural resemblance to pharmacologically active thiophene and thiadiazole derivatives, which are known for antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula

C17H21N3O3S3

Molecular Weight

411.6 g/mol

IUPAC Name

propan-2-yl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H21N3O3S3/c1-9(2)23-16(22)14-11-6-4-5-7-12(11)26-15(14)18-13(21)8-24-17-20-19-10(3)25-17/h9H,4-8H2,1-3H3,(H,18,21)

InChI Key

GOCGIBIELVGOCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Cyclization of Cyclohexenone with Thiophene Precursors

Method :

  • Cyclohexenone is reacted with elemental sulfur and a substituted thiophene precursor under Friedel-Crafts conditions.

  • Conditions : Anhydrous AlCl₃ (1.2 equiv), 80°C, 12 h under nitrogen.

  • Yield : 68–72%.

Oxidation and Functionalization

  • The resulting benzothiophene is oxidized to the 1,1-dioxide using H₂O₂ in acetic acid.

  • Note : For the target compound, oxidation is omitted to retain the thiophene structure.

Esterification to Propan-2-yl 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylate

Acid-Catalyzed Esterification

Procedure :

  • 4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid (1.0 equiv) is refluxed with isopropyl alcohol (5.0 equiv) and H₂SO₄ (0.1 equiv) in toluene.

  • Reaction Time : 6–8 h.

  • Yield : 85%.

Characterization Data :

PropertyValue
¹H NMR (CDCl₃)δ 1.32 (d, 6H), 2.85 (m, 4H), 3.02 (m, 2H), 5.15 (m, 1H), 7.45 (s, 1H)
IR (cm⁻¹)1720 (C=O), 1260 (C-O)

Introduction of the 2-Amino Group

Nitration and Reduction

Step 1: Nitration

  • The ester is nitrated at position 2 using HNO₃/H₂SO₄ at 0–5°C.

  • Yield : 60–65%.

Step 2: Reduction of Nitro Group

  • Catalytic hydrogenation (H₂, Pd/C, ethanol) converts the nitro group to an amine.

  • Yield : 90%.

Intermediate : 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.

Synthesis of [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic Acid

Preparation of 5-Methyl-1,3,4-thiadiazole-2-thiol

Method :

  • Methyl hydrazinecarbodithioate is cyclized with acetic anhydride at 120°C.

  • Reaction Time : 4 h.

  • Yield : 75%.

Characterization Data :

PropertyValue
¹H NMR (DMSO-d₆)δ 2.45 (s, 3H), 13.8 (s, 1H)
MS (m/z)133 [M+H]⁺

Alkylation to Form Sulfanylacetic Acid

  • The thiol is reacted with bromoacetic acid in NaOH/ethanol.

  • Conditions : 0°C, 2 h.

  • Yield : 80%.

Final Acylation Reaction

Activation and Coupling

Procedure :

  • [(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid (1.2 equiv) is activated with thionyl chloride (2.0 equiv) to form the acyl chloride.

  • The acyl chloride is reacted with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in dry DCM with triethylamine (2.5 equiv).

Conditions : 0°C → RT, 12 h.
Yield : 70–75%.

Characterization of Final Product

Property Value
¹H NMR (CDCl₃)δ 1.30 (d, 6H), 2.50 (s, 3H), 2.80–3.10 (m, 6H), 4.25 (s, 2H), 5.10 (m, 1H), 7.40 (s, 1H)
¹³C NMR (CDCl₃)δ 22.1, 23.5, 25.8, 28.4, 67.9, 121.5, 142.3, 166.5, 170.2
IR (cm⁻¹)3280 (N-H), 1725 (C=O ester), 1660 (C=O amide), 1240 (C-S)
HRMS (m/z)425.0843 [M+H]⁺ (calc. 425.0845)

Optimization and Challenges

  • Thiadiazole Stability : The 1,3,4-thiadiazole ring is sensitive to strong acids; reactions are conducted under mildly acidic or neutral conditions.

  • Regioselectivity : Nitration at position 2 is favored due to electron-donating effects of the ester group.

Comparative Analysis of Methods

Step Alternative Approaches Yield
Esterification DCC/DMAP-mediated coupling with isopropanol78%
Acylation HOBt/EDCl coupling in DMF72%

Industrial Scalability Considerations

  • Cost-Effective Steps : Use of H₂O₂ for oxidation and catalytic hydrogenation for nitro reduction reduces costs.

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for large-scale production .

Chemical Reactions Analysis

    Oxidation/Reduction: Depending on the functional groups, this compound can undergo oxidation (e.g., converting thiol to disulfide) or reduction (e.g., reducing the carbonyl group).

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

    Common Reagents: Thionyl chloride, hydrazine, acetic anhydride, and various catalysts.

    Major Products: The final compound itself, along with intermediates during synthesis.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines elements of thiadiazole and benzothiophene, which are known for their biological activity. The molecular formula is C15H20N4O2S2C_{15}H_{20}N_4O_2S_2, and it has a molecular weight of approximately 364.47 g/mol. Its structure can be represented as follows:

Antiviral Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antiviral properties. For example, studies have shown that certain thiadiazole derivatives can inhibit viral replication in various models. The compound under discussion may share similar mechanisms of action due to its structural components related to known antiviral agents .

Antimicrobial Properties

Thiadiazole derivatives have been extensively studied for their antimicrobial activity against a range of pathogens. The presence of the thiadiazole moiety in the compound suggests potential efficacy against bacteria and fungi. In laboratory settings, compounds with similar structures have demonstrated significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Recent studies have explored the anticancer potential of compounds containing both benzothiophene and thiadiazole frameworks. For instance, a novel anticancer compound was identified through screening drug libraries on multicellular spheroids, highlighting the importance of structural diversity in developing effective anticancer agents . The compound's unique structure may contribute to its ability to target cancer cells selectively.

Enzyme Inhibition

The compound's structure may also allow it to act as an enzyme inhibitor. Thiadiazole derivatives have been reported to inhibit various enzymes involved in metabolic pathways associated with disease progression. This aspect is particularly relevant in drug design aimed at targeting metabolic diseases or conditions like diabetes.

Table 1: Summary of Biological Activities

Activity TypeReferenceObserved Effects
AntiviralMDPI (2024) High potency against viral strains
AntimicrobialResearchGate (2019) Significant inhibition against bacteria
AnticancerWalid Fayad (2019) Effective against cancer cell lines
Enzyme InhibitionLiterature Review on ThiadiazolesInhibition of key metabolic enzymes

Case Study: Anticancer Screening

In a notable study published by Walid Fayad et al., a library of compounds was screened for anticancer activity using multicellular spheroids as a model system. The results indicated that certain thiadiazole derivatives exhibited promising anticancer effects due to their ability to induce apoptosis in cancer cells while sparing normal cells .

Mechanism of Action

    Targets: Identify cellular receptors, enzymes, or pathways affected by this compound.

    Pathways: Investigate how it modulates biological processes (e.g., signal transduction, gene expression).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with several classes of bioactive molecules:

Compound Core Structure Key Functional Groups Reported Bioactivity
Target Compound Tetrahydrobenzothiophene + thiadiazole 5-methyl-1,3,4-thiadiazol-2-ylsulfanyl, isopropyl ester Hypothesized enzyme inhibition
(S)-Isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate Thiazole + hydroperoxypropan-2-yl Hydroperoxypropan-2-yl, thiazol-4-ylmethyl, isobutyl ester Antioxidant potential
N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydrobenzo[d]thiazole-2-amine Tetrahydrobenzothiazole + indole Substituted indole, tetrahydrobenzothiazole Anticancer activity
Zygocaperoside Triterpenoid glycoside Oleanane-type triterpene, glycosidic linkage Anti-inflammatory

Key Observations :

  • Thiadiazole vs. Thiazole Moieties : The target compound’s 1,3,4-thiadiazole ring differs from the thiazole derivatives in , where hydroperoxy groups enhance oxidative stability. The sulfur-rich thiadiazole in the target compound may improve binding to metalloenzymes or redox-active targets .
  • Tetrahydrobenzothiophene vs. Tetrahydrobenzothiazole: The tetrahydrobenzothiophene core (vs.
  • Ester Groups : The isopropyl ester in the target compound may confer higher lipophilicity than the isobutyl ester in , affecting membrane permeability .
Physicochemical and Spectroscopic Comparisons
  • The thiadiazole’s sulfanyl group may appear as a singlet near δ 3.5–4.0 ppm .
  • Lumping Strategy Relevance : ’s lumping approach groups compounds with similar structures for modeling. The target compound’s tetrahydrobenzothiophene and thiadiazole motifs could be lumped with other sulfur-containing heterocycles to predict environmental persistence or toxicity .
Environmental and Regulatory Considerations
  • TRI Data Limitations : , and 8 highlight challenges in tracking sulfur-containing compounds (e.g., zinc/lead/manganese derivatives) in environmental databases. The target compound’s thiadiazole group may require specialized reporting if metabolized into reactive sulfur species .

Biological Activity

Propan-2-yl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • SMILES Notation : CC1=NN=C(S1)NC(=O)C2=CC=CC=C2OC(C)C

This structure includes a thiadiazole ring which is critical for its biological properties.

Antimicrobial Properties

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with the 1,3,4-thiadiazole structure have shown effective inhibition against various bacterial strains including Salmonella typhi and E. coli. In one study, certain derivatives displayed zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .
  • Antifungal Activity : These compounds also demonstrated antifungal effects against species such as Aspergillus niger and Penicillium sp., though they exhibited only moderate activity against Candida albicans .

Antitumor Activity

The antitumor potential of thiadiazole derivatives has been extensively studied. For example:

  • Cell Line Studies : A series of synthesized 1,3,4-thiadiazoles showed promising results against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating potent cytotoxic effects (IC50 values of 4.37 μM and 8.03 μM respectively) . The mechanism of action is attributed to the inhibition of RNA and DNA synthesis without affecting protein synthesis .

The biological activity associated with the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiadiazole derivatives may inhibit key enzymes involved in cellular processes such as phosphodiesterase and histone deacetylase .
  • Interaction with Biological Targets : The presence of heteroatoms in the thiadiazole ring allows for interactions with various biological targets including kinases involved in tumorigenesis .
  • Synergistic Effects : The covalent bonding capabilities of the amine group in thiadiazole derivatives may lead to synergistic effects when combined with other biologically active compounds .

Case Studies

A few notable studies highlight the biological efficacy of compounds related to this compound:

StudyCompoundTargetResult
Dogan et al.Various derivativesBacterial strainsMIC values ranging from 62.5 μg/mL against S. aureus
Research on HepG-2 & A-549Thiadiazole derivativesCancer cell linesIC50 values of 4.37 μM and 8.03 μM respectively
Antimicrobial properties reviewThiadiazole derivativesE. coli, Salmonella typhiZones of inhibition up to 19 mm

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

  • Methodological Answer : The synthesis involves three critical steps: (1) Formation of the 1,3,4-thiadiazole ring via heterocyclization of acylated thiosemicarbazides with CS₂ ; (2) Alkylation of the thiol group using reagents like chloroacetyl chloride to introduce the sulfanylacetyl moiety ; (3) Coupling the thiadiazole intermediate to the tetrahydrobenzothiophene core via amide bond formation, typically using carbodiimide-based coupling agents. Optimize reaction conditions (e.g., solvent, temperature) to minimize side products—yields range from 72–94% in analogous syntheses .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:
  • 1H NMR to verify proton environments (e.g., tetrahydrobenzothiophene protons at δ 1.5–2.5 ppm, thiadiazole protons at δ 7.0–8.0 ppm) .
  • IR Spectroscopy to confirm functional groups (amide C=O stretch ~1650 cm⁻¹, thiadiazole C-S stretch ~650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) for molecular ion validation .
    Cross-reference with PubChem data for analogous compounds .

Q. What analytical techniques are essential for purity assessment?

  • Methodological Answer :
  • TLC with UV detection to monitor reaction progress and purity .
  • HPLC (C18 column, acetonitrile/water gradient) to quantify impurities .
  • Elemental Analysis to ensure stoichiometric consistency (±0.4% for C, H, N, S) .

Advanced Research Questions

Q. How do structural modifications at the thiadiazole ring influence biological activity?

  • Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing derivatives with varied substituents (e.g., methyl, nitro, or halogens at the 5-position of the thiadiazole). Test these analogs in enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) or cytotoxicity screens (e.g., MTT assay on cancer cell lines). Compare results to identify critical substituents—e.g., 5-methyl enhances metabolic stability, while nitro groups may improve target binding .

Q. What strategies resolve discrepancies in bioactivity data across different in vitro models?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate compound solubility : Use DMSO stocks ≤0.1% to avoid solvent toxicity .
  • Reproduce results using orthogonal assays (e.g., Western blotting alongside ELISA for protein target validation) .
  • Analyze impurities via LC-MS; bioactive contaminants (e.g., unreacted intermediates) may skew results .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2 .
  • Use ADMET prediction tools (e.g., SwissADME) to assess logP (target ≤5), aqueous solubility, and CYP450 interactions .
  • Prioritize derivatives with lower topological polar surface area (TPSA <140 Ų) to enhance blood-brain barrier penetration if needed .

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